N,N'-双(三氟乙酰)-L-同型半胱氨酸二甲酯

描述

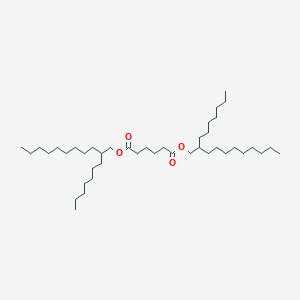

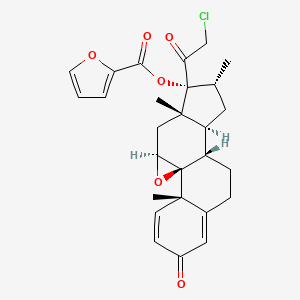

N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is a fluorinated derivative that has been synthesized and studied for its potential applications in medicinal chemistry, as well as its role in chemical synthesis and reactions. This compound's structure, characterized by the presence of trifluoroacetyl groups, offers unique reactivity and properties that are leveraged in various chemical processes.

Synthesis Analysis

The synthesis of compounds containing trifluoroacetyl groups, like N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester, often involves reactions with trifluoroacetic anhydride or similar reagents under controlled conditions. For instance, N-trifluoroacetylation of N-terminal hydroxyamino acids in peptide synthesis is known to produce significant amounts of side products due to reactions with trifluoroacetic acid, suggesting a complex synthesis pathway that could be relevant for creating similar compounds (Hübener et al., 1992).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their chemical reactivity and physical properties. The presence of trifluoroacetyl groups affects the electronic environment, potentially deactivating certain reactive sites or altering the molecule's overall reactivity. These structural considerations are crucial for understanding the behavior of N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester in various chemical contexts.

Chemical Reactions and Properties

The reactivity of N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester includes its participation in nucleophilic substitution reactions, where the trifluoroacetyl groups can influence the reaction pathway and outcome. For example, regioselective nitration of N(alpha),N(1)-bis(trifluoroacetyl)-L-tryptophan methyl ester demonstrates the nuanced reactivity of compounds with similar functional groups (Osborne et al., 2008).

科学研究应用

医学诊断和同型半胱氨酸症:使用与N,N'-双(三氟乙酰)-L-同型半胱氨酸二甲酯相关的N-三氟乙酰氨基酸甲酯的气相色谱技术已经开发出来,用于确定尿中的同型半胱氨酸。这种方法已经有效地用于诊断同型半胱氨酸症 (Greer & Williams, 1967)。

肽合成和修饰:该化合物已参与肽合成,特别是在研究N-末端羟基氨基酸的Nα-三氟乙酰化等副反应,这些副反应可能在某些条件下发生 (Hübener, Göhring, Musiol, & Moroder, 1992)。

合成S-3'-去氧腺苷-L-同型半胱氨酸类似物:N,N'-双(三氟乙酰)-L-同型半胱氨酸二甲酯已被用于合成各种S-3'-去氧腺苷-L-同型半胱氨酸类似物,展示了它在核苷和氨基酸化学中的实用性 (Serafinowski, 1987)。

抗病毒活性研究:关于S-腺苷-L-同型半胱氨酸衍生物的研究,包括涉及N,N'-双(三氟乙酰)-L-同型半胱氨酸二甲酯的研究,已经显示出在抗HSV、VV和VSV等病毒活性方面的潜力 (Balzarini, De Clercq, Serafinowski, Dorland, & Harrap, 1992)。

酰化反应:该化合物在酰化反应中具有应用,已被用于在温和的非酸性条件下修饰胺基、羟基和硫醇基 (Donike, 1973)。

氢化催化:虽然与N,N'-双(三氟乙酰)-L-同型半胱氨酸二甲酯没有直接关联,但相关研究表明其在催化中的潜力,特别是在酯的氢化中 (Filonenko et al., 2015)。

胶原分析:其相关衍生物已被用于对胶原进行衍生化,以进行气相色谱/质谱分析,展示了在生化分析中的实用性 (Tredget, Falk, Scott, Hogg, & Burke, 1990)。

属性

IUPAC Name |

methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSAOIPJFPLDIY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSSCC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F6N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 23260476 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)

![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/no-structure.png)